Apelin-13 is a 13-amino acid peptide hormone and the most potent, biologically active fragment of the larger apelin peptide. [, , ] Apelin, initially discovered as the endogenous ligand for the G protein-coupled receptor APJ, is encoded by the apelin gene and undergoes complex processing to generate several isoforms, including apelin-13, apelin-17, and apelin-36. [, , ] These isoforms share a common C-terminal sequence comprising apelin-13, which is crucial for APJ receptor activation. [] Apelin-13 is widely distributed in various tissues, including the central nervous system, cardiovascular system, and adipose tissue, implicating its involvement in diverse physiological processes. [, , , , , , ]
Apelin-13 is synthesized in various tissues, including the heart, lungs, and adipose tissue. It is classified under the apelin family of peptides, which includes other isoforms such as apelin-36 and apelin-17. The classification of apelin-13 is based on its structure and function as a ligand for the APJ receptor, which influences multiple signaling pathways related to cardiovascular health and metabolic processes.
The synthesis of Apelin-13 can be achieved through solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids. Recent studies have focused on modifying Apelin-13 to enhance its stability and receptor affinity. For example, researchers have synthesized analogs incorporating alkylated dipeptides and modified amino acids to improve binding affinity to the APJ receptor and increase in vivo stability .
Additionally, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) has been employed to analyze the purity and structural integrity of synthesized Apelin-13. This method enables precise quantification of the peptide in biological samples, ensuring that synthesized compounds meet required standards for research applications .
Apelin-13 consists of 13 amino acids with the sequence: Tyr-Pro-Trp-Thr-Asp-Arg-Phe-Gly-Leu-Ala-Gly-Lys-Pro. The molecular formula for Apelin-13 is , with a molecular weight of approximately 1,284 Da. The structure features a characteristic cyclic conformation due to the presence of proline residues, which contribute to its stability and biological activity.
The three-dimensional structure of Apelin-13 has been studied using techniques such as nuclear magnetic resonance spectroscopy, revealing that it adopts a helical conformation in solution. This structural arrangement is crucial for its interaction with the APJ receptor .
Apelin-13 undergoes various biochemical reactions within the body, primarily involving proteolytic cleavage by enzymes that can truncate its length, resulting in shorter peptides with varying biological activities. For instance, studies have shown that Apelin-13 can be cleaved at both its N-terminus and C-terminus, producing biologically active fragments such as Apelin-12 and Apelin-10 .
In addition to enzymatic degradation, Apelin-13 can participate in receptor-mediated signaling pathways upon binding to the APJ receptor. This interaction activates downstream signaling cascades involving G proteins that modulate intracellular cAMP levels and other second messengers .
The mechanism of action for Apelin-13 primarily involves its binding to the APJ receptor, leading to activation of G protein signaling pathways. Upon binding, Apelin-13 induces conformational changes in the receptor that activate intracellular signaling cascades, notably through Gαi proteins.
Research indicates that Apelin-13 inhibits renin production via the cAMP/protein kinase A pathway. This suppression occurs through a reduction in cAMP levels and subsequent inhibition of renin gene expression in renal tissues. Studies have demonstrated that treatment with Apelin-13 significantly decreases plasma renin activity in animal models of renovascular hypertension .
Apelin-13 has garnered interest for its potential therapeutic applications in various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3